5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol
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Overview
Description
5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol is a complex organic compound that features a pyrimidine ring substituted with benzyl, fluorophenyl, piperazine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Substitution Reactions:
Piperazine Derivatization: The piperazine ring is introduced via nucleophilic substitution reactions, where the fluorophenyl group is attached to the piperazine nitrogen.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, forming corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, leading to partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Benzaldehyde, methyl ketones.
Reduction: Reduced pyrimidine derivatives, piperazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory and neuroprotective effects.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: Potential use in the development of new drugs and as a chemical intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets such as receptors and enzymes. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and leading to therapeutic effects.
Pathway Modulation: It can modulate key cellular pathways, such as inflammatory and neuroprotective pathways, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which also contain piperazine moieties, share some structural similarities.
Pyrimidine Derivatives: Compounds such as trimethoprim and pyrimethamine, which contain pyrimidine rings, are similar in structure.
Uniqueness
5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol is unique due to its specific combination of substituents, which confer distinct biological activities and potential therapeutic applications. Its unique structure allows for specific interactions with molecular targets, differentiating it from other similar compounds.
Properties
Molecular Formula |
C22H23FN4O |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H23FN4O/c1-16-20(15-17-5-3-2-4-6-17)21(28)25-22(24-16)27-13-11-26(12-14-27)19-9-7-18(23)8-10-19/h2-10H,11-15H2,1H3,(H,24,25,28) |
InChI Key |
YUOHRXWLIRPTAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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